

Muristerone A: A Technical Guide to its Ecdysone Receptor Binding Affinity

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Compound of Interest

Compound Name: Muristerone A

Cat. No.: B191910

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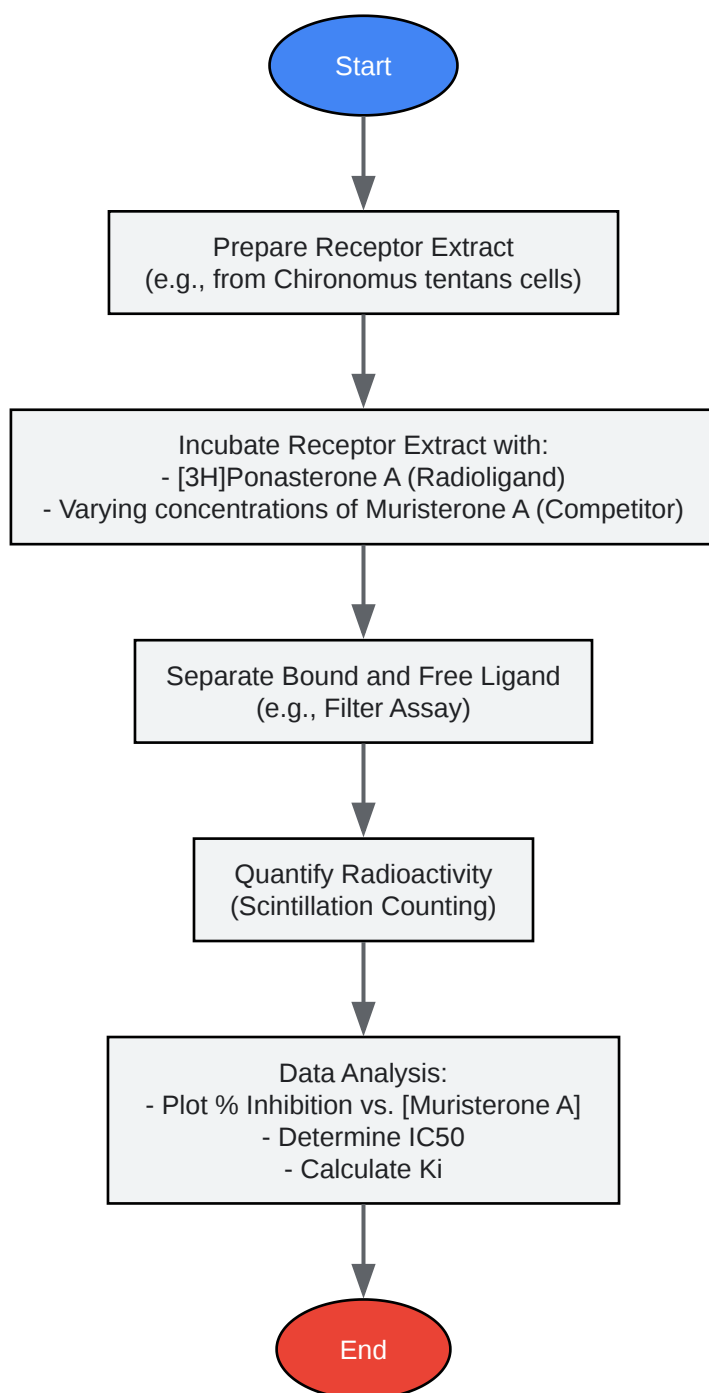
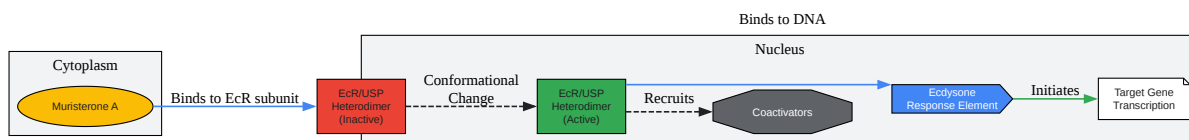
For Researchers, Scientists, and Drug Development Professionals

Introduction

Muristerone A is a potent phytoecdysteroid, a plant-derived analog of the insect molting hormone 20-hydroxyecdysone (20E). Its high affinity for the ecdysone receptor (EcR) has made it a valuable tool in entomological research and a lead compound in the development of insect-specific pesticides. This technical guide provides an in-depth overview of **Muristerone A**'s binding affinity to the ecdysone receptor, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Ecdysone Receptor Signaling Pathway

The biological effects of **Muristerone A** are mediated through the ecdysone receptor, a ligand-activated transcription factor. The functional receptor is a heterodimer of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).^{[1][2]} In the absence of a ligand, the EcR-USP complex can act as a transcriptional repressor. Upon binding of an ecdysteroid agonist like **Muristerone A** to the ligand-binding domain (LBD) of the EcR subunit, the receptor undergoes a conformational change. This change facilitates the recruitment of coactivator proteins and the initiation of transcription of ecdysone-responsive genes, ultimately leading to physiological responses such as molting and metamorphosis.^[3]



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